Product packaging for 2-Ethoxyquinoline-4-carboxylic acid(Cat. No.:CAS No. 5467-62-9)

2-Ethoxyquinoline-4-carboxylic acid

Cat. No.: B11888019
CAS No.: 5467-62-9
M. Wt: 217.22 g/mol
InChI Key: QHSDSDASKCLTPD-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-4-carboxylic acid is a multifunctional organic compound that serves as a valuable synthetic intermediate and building block in various research fields. Its structure incorporates both a carboxylic acid group and an ethoxy-substituted quinoline ring, making it a versatile precursor for further chemical transformations. In organic synthesis, this compound can be used in coupling reactions, similar to other quinolinecarboxylic acids, to construct more complex molecules . The carboxylic acid group can undergo typical reactions such as amidation and esterification, potentially under green chemistry conditions like microwave irradiation, to yield novel derivatives for screening and development . Researchers can utilize this scaffold in the synthesis of novel compounds with potential applications in material science and nanotechnology. Carboxylic acids, in general, are known to act as surface modifiers for metallic nanoparticles and carbon nanostructures, improving their dispersion and incorporation into various matrices to create advanced nanomaterials . Furthermore, related 2,3-diaryl-6-isoxazyl-quinoline-4-carboxylic acid derivatives have been screened for antibacterial and antifungal activities, highlighting the biological relevance of the quinoline-4-carboxylic acid core in medicinal chemistry research . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11888019 2-Ethoxyquinoline-4-carboxylic acid CAS No. 5467-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5467-62-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-ethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-7-9(12(14)15)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

QHSDSDASKCLTPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)C(=O)O

Origin of Product

United States

Investigative Studies on the Chemical Reactivity and Derivatization of 2 Ethoxyquinoline 4 Carboxylic Acid

Mechanistic Insights into Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a primary site for chemical modification, readily undergoing esterification and amidation reactions.

Esterification: The conversion of 2-Ethoxyquinoline-4-carboxylic acid to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. lumenlearning.com A weak nucleophile, such as an alcohol, can then attack this activated carbonyl group. lumenlearning.com The reaction is reversible, and to drive it towards the formation of the ester, it is often necessary to remove water, one of the reaction products. lumenlearning.com

Amidation: The formation of amides from this compound can be accomplished through various methods. One common approach involves the use of coupling agents to activate the carboxylic acid. A related compound, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ), has been studied as a reagent to promote peptide synthesis. rsc.org The mechanism involves the reaction of the protonated form of EEDQ with an amine. rsc.org Mechanistic studies on other amidation reactions have highlighted the dual role of carboxylic acid additives in both generating a reactive intermediate and in the final product-releasing step. kaist.ac.krresearchgate.net The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by both inductive effects and resonance, with a general trend showing that the conversion of higher energy derivatives to lower energy ones is favored. libretexts.orgkhanacademy.org

Analysis of Electrophilic Aromatic Substitution Patterns on the Quinoline Ring System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. reddit.com This deactivation is more pronounced in the pyridine (B92270) ring (positions 2, 3, and 4) than in the benzene (B151609) ring (positions 5, 6, 7, and 8). reddit.comscribd.com Consequently, electrophilic attack preferentially occurs on the benzene ring, specifically at positions 5 and 8. reddit.comscribd.com

In the case of this compound, the presence of the ethoxy group at the 2-position and the carboxylic acid group at the 4-position further influences the substitution pattern. The ethoxy group is an activating group, while the carboxylic acid group is a deactivating group. However, given the strong deactivation of the pyridine ring, electrophilic substitution is still most likely to occur at the 5 and 8 positions of the benzene ring.

Characterization of Nucleophilic Substitution Reactions Involving the Ethoxy and Other Peripheral Groups

The ethoxy group at the 2-position of the quinoline ring can potentially undergo nucleophilic substitution. However, such reactions are generally less facile than those involving more reactive leaving groups. The reactivity of carboxylic acid derivatives towards nucleophiles is well-established, with a general order of reactivity being acyl phosphates > thioesters > esters ≈ carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org The ethoxy group is part of an ester-like functionality within the quinoline system, but its direct substitution by nucleophiles is not a commonly reported reaction pathway under standard conditions.

Deeper Understanding of Decarboxylation Pathways and Product Distribution

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant reaction pathway for quinoline-4-carboxylic acids. nih.gov This process can be initiated thermally or through the use of catalysts. The Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids, involves the reaction of anilines, aldehydes, and pyruvic acid. nih.govresearchgate.netnih.gov The mechanism of this reaction provides insight into the stability of the 4-carboxylated quinoline structure.

Studies on the decarboxylation of various carboxylic acids have shown that the reaction can proceed through different mechanisms, including the generation of organic radicals. researchgate.net The efficiency and product distribution of decarboxylation can be influenced by factors such as the catalyst used and the reaction conditions. For instance, bimetallic nanoparticles have been shown to be effective catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov

Chemical Transformations at the Quinoline Nitrogen Atom: Quaternization and N-Oxidation

The nitrogen atom in the quinoline ring is a nucleophilic center and can readily undergo reactions such as quaternization and N-oxidation.

Quaternization: This reaction involves the alkylation of the quinoline nitrogen with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. This transformation alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or organic peracids. scribd.com The resulting N-oxide can then serve as a handle for further functionalization of the quinoline ring.

Reactivity of Quinoline Derivatives with Varied Nucleophiles (e.g., Acetate (B1210297) and Amine Buffers)

The reactivity of quinoline derivatives with nucleophiles is a key aspect of their chemistry. A study on 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), a related compound, showed that it reacts with acetate and amine buffers. rsc.org The mechanism involves the reaction between the protonated form of EEDQ and either the acetate ion or the free amine, with the reaction rate being pH-dependent. rsc.org This highlights the importance of the reaction medium in modulating the reactivity of such quinoline derivatives.

The relative reactivity of different carboxylic acid derivatives towards nucleophiles is a fundamental concept in organic chemistry. libretexts.orglibretexts.org Generally, more reactive acyl compounds can be converted to less reactive ones. libretexts.org For instance, an ester like this compound is more reactive than an amide but less reactive than an acyl chloride or anhydride. libretexts.orglibretexts.org

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Ethoxyquinoline 4 Carboxylic Acid and Its Analogs

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

High-resolution vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in 2-Ethoxyquinoline-4-carboxylic acid. The vibrational spectra of quinoline (B57606) derivatives are complex, but key characteristic bands allow for the definitive assignment of molecular vibrations. nih.gov

For carboxylic acids, the most prominent feature in the FT-IR spectrum is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group is also a strong and sharp absorption, generally found between 1760 and 1690 cm⁻¹. spectroscopyonline.compressbooks.pub In the case of this compound, the presence of the quinoline ring introduces additional characteristic bands. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1650-1400 cm⁻¹ region. The C-O stretching of the ethoxy group would also be present, typically in the 1300-1000 cm⁻¹ range. spectroscopyonline.com

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C=O stretch are usually strong. researchgate.net This allows for a more detailed analysis of the skeletal vibrations of the quinoline moiety.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1760-1690
Quinoline RingC=C, C=N stretch1650-1400
Ethoxy GroupC-O stretch1300-1000
Aromatic C-HC-H stretch3100-3000
Aliphatic C-HC-H stretch3000-2850

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, ¹H-¹⁵N HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals would be observed for the aromatic protons on the quinoline ring, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). princeton.edursc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. princeton.edu The carbons of the quinoline ring would appear in the aromatic region (typically 110-160 ppm), and the ethoxy group carbons would be in the upfield region.

¹H-¹⁵N HMBC: For nitrogen-containing heterocycles like quinoline, ¹H-¹⁵N HMBC spectroscopy can be employed to probe the electronic environment of the nitrogen atom and its connectivity to neighboring protons. researchgate.netresearchgate.netarxiv.org This technique is valuable for confirming the position of substituents on the quinoline ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
COOH>10 (broad s)165-185
Quinoline H7.5-9.0 (m)110-160
-OCH₂-~4.5 (q)~60-70
-CH₃~1.4 (t)~10-20

High-Performance Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-performance mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group, or molecules like CO₂ or C₂H₄.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-system of the quinoline ring. Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis region. mdpi.comresearchgate.netresearchgate.netnih.gov These absorptions correspond to π→π* and n→π* electronic transitions. nih.gov The position and intensity of these bands are sensitive to the solvent polarity and the nature and position of substituents on the quinoline ring. mdpi.comnih.gov The extended conjugation in this compound is expected to result in absorption maxima at longer wavelengths compared to unsubstituted quinoline. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Architecture

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, often forming dimers. spectroscopyonline.com

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment, Separation, and Isolation (HPLC, UPLC, LC-MS, TLC)

The purity, separation, and isolation of this compound and its analogs are critical for their characterization and subsequent use in research. A suite of advanced chromatographic techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these purposes. These methods offer the necessary resolution and sensitivity to analyze complex mixtures, monitor reaction progress, and ensure the high purity of the final compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and widely used technique for the qualitative monitoring of chemical reactions that synthesize quinoline-4-carboxylic acid derivatives. Its speed and simplicity make it an ideal choice for quickly assessing the consumption of starting materials and the formation of products.

Research Findings: In the synthesis of various 2-substituted quinoline-4-carboxylic acids, TLC is routinely employed to track the reaction progress. For instance, during the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives via the Doebner reaction, TLC is the primary method for determining reaction completion. mdpi.com Similarly, in the preparation of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid analogs, reactions are monitored on 0.25 mm silica (B1680970) gel plates (60GF-254), with visualization of the separated components achieved under UV light or by staining with a ferric chloride solution. frontiersin.org

The polarity of the eluent (mobile phase) is adjusted to achieve optimal separation. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297), methanol) is typically used. The presence of the carboxylic acid group often results in significant tailing on the silica plate. To mitigate this, a small amount of acetic or formic acid is frequently added to the eluent system to suppress the ionization of the analyte's carboxyl group, leading to more compact and well-defined spots. In some cases involving basic nitrogen heterocycles, a small amount of a base like triethylamine (B128534) may be used. mdpi.com

ParameterTypical Conditions for Quinoline-4-Carboxylic Acid Analogs
Stationary Phase Silica gel 60 F254 on aluminum or glass plates
Mobile Phase (Eluent) Mixtures of non-polar and polar solvents (e.g., n-hexane:ethyl acetate, CH₂Cl₂:MeOH) mdpi.comfrontiersin.org
Additives Acetic acid or formic acid (to reduce tailing); Triethylamine (for basic compounds) mdpi.com
Visualization UV light (254 nm); Staining agents (e.g., ferric chloride) frontiersin.org

This table is generated based on data from syntheses of analogous compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, quantification, and purity assessment of this compound and its analogs. UPLC, with its use of smaller particle size columns (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline derivatives. In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape for carboxylic acids, the mobile phase is often acidified with formic acid, acetic acid, or trifluoroacetic acid (TFA) to suppress the ionization of the carboxyl group and silanol (B1196071) groups on the silica support.

While specific HPLC/UPLC methods for this compound are not extensively detailed in the literature, methods for analogous structures provide a strong foundation. For example, the purity of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives was confirmed by HPLC, indicating its utility for final product quality control. mdpi.com For general carboxylic acids, methods using columns like the Newcrom BH with a simple mobile phase of water and perchloric acid have been developed. sielc.com UPLC-based methods, such as those employing an ACQUITY UPLC BEH C8 or a BEH amide column with acetonitrile/water gradients containing 0.1% formic acid, are used for separating various carboxylic acids and related metabolites, demonstrating the high resolution achievable with this technology. researchgate.netupc.edu

ParameterTypical RP-HPLC/UPLC Conditions for Carboxylic Acids
Stationary Phase C8 (e.g., ACQUITY UPLC BEH C8) researchgate.net, C18, Bridged Ethylene Hybrid (BEH) Amide upc.eduresearchgate.net
Mobile Phase A Water with 0.1% Formic Acid (or other acid modifier) researchgate.netupc.edu
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid researchgate.netupc.edu
Elution Mode Gradient elution upc.eduresearchgate.net
Flow Rate 0.3 - 1.0 mL/min researchgate.netsielc.comresearchgate.net
Detection UV (e.g., 200 nm for dicarbonyl carboxylic acids sielc.com, or tuned to the chromophore of the quinoline ring)
Column Temperature 20 - 45 °C upc.eduresearchgate.net

This table is generated based on general methods for carboxylic acids and data for analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the identification and structural elucidation of compounds. This technique is particularly valuable for confirming the identity of synthesized products and for identifying impurities.

Research Findings: LC-MS and its tandem version, LC-MS/MS, are crucial for the characterization of quinoline-4-carboxylic acid derivatives. High-Resolution Mass Spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized molecules by providing a highly accurate mass measurement. For instance, the identities of various 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides were confirmed by HRMS, where the experimentally found mass-to-charge ratio ([M+H]⁺) was compared to the calculated value. frontiersin.org

For the analysis of carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is sometimes employed to increase hydrophobicity and improve ionization efficiency. nih.govnih.gov However, direct analysis is often possible. UPLC-MS/MS methods have been developed for a wide range of carboxylic acids, often using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase composition. researchgate.netresearchgate.net The quinoline nucleus is readily protonated, making positive ion mode ESI a suitable choice for these compounds.

TechniqueApplication in the Analysis of Quinoline-4-Carboxylic Acid Analogs
HPLC-MS/MS Provides quantitative analysis and structural information. Used for determining metabolites of various compounds in biological matrices. researchgate.net
UPLC-MS/MS Offers high sensitivity and rapid analysis for quantifying metabolites and related compounds in complex samples. researchgate.net
LC-HRMS (ESI) Confirms molecular formula by providing highly accurate mass measurements of the protonated molecule ([M+H]⁺). mdpi.comfrontiersin.org

This table highlights the applications of MS techniques as documented for analogous compounds.

Computational and Theoretical Investigations of 2 Ethoxyquinoline 4 Carboxylic Acid S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. aimspress.comutep.edu It is widely used due to its favorable balance of accuracy and computational cost, making it suitable for studying molecules of various sizes. aimspress.com The fundamental principle of DFT is that the energy of a molecule in its ground state can be determined from its electron density. utep.educcl.net This approach allows for the calculation of numerous molecular properties. aimspress.com

A crucial first step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. DFT methods are employed to systematically adjust the positions of the atoms until this energy minimum is located. The result is a prediction of the molecule's most stable structure, including bond lengths, bond angles, and dihedral angles. This optimized geometry is essential as it forms the basis for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic or basic character. youtube.com The energy of the LUMO is related to the electron affinity and electrophilic or acidic character. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive. A large gap indicates higher kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. youtube.com

Table 1: Illustrative Data for FMO Analysis (Note: This is a sample table. No experimental or theoretical data is available for 2-Ethoxyquinoline-4-carboxylic acid)

Parameter Value (eV)
HOMO Energy
LUMO Energy

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. researchgate.netyoutube.com It is calculated by placing a hypothetical positive point charge at various positions on the electron density surface of the molecule and calculating the potential energy. The MEP surface is color-coded to indicate different regions of electrostatic potential.

Typically, red indicates regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. Blue indicates regions of positive potential, which are electron-poor and are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. youtube.com The MEP map is invaluable for predicting how a molecule will interact with other molecules, including identifying sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a non-linear response to intense electromagnetic fields, such as those from lasers. illinois.edu This can lead to effects like frequency doubling (second-harmonic generation). illinois.edu Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). illinois.edu

For a molecule to have significant second-order NLO properties (related to β), it typically needs a large change in dipole moment upon electronic excitation and possess a non-centrosymmetric structure. illinois.eduresearchgate.net DFT calculations can compute these properties, providing a theoretical screening of a molecule's potential for use in optoelectronic applications. nasc.ac.inresearchgate.net A high first hyperpolarizability (β) value suggests a strong NLO response. nasc.ac.in

Table 2: Illustrative Data for NLO Properties (Note: This is a sample table. No experimental or theoretical data is available for this compound)

Property Calculated Value (a.u.)
Dipole Moment (μ)
Mean Polarizability (α)

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies and intensities of the fundamental vibrational modes.

The Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational modes to specific internal motions of the molecule, such as stretching, bending, or rocking of particular bonds or functional groups. researchgate.netresearchgate.netnih.gov Programs like VEDA (Vibrational Energy Distribution Analysis) are often used for this purpose. nih.govmdpi.com By comparing the theoretical spectrum with an experimentally measured one, PED analysis provides a detailed and reliable interpretation of the molecule's vibrational behavior. nih.gov

Table 3: Illustrative Data for Vibrational Analysis (Note: This is a sample table. No experimental or theoretical data is available for this compound)

Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) PED (%) and Assignment
1
2

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which align well with the familiar Lewis structure concepts. researchgate.netuba.ar A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals within the molecule. materialsciencejournal.org

Table 4: Illustrative Data for NBO Analysis (Note: This is a sample table. No experimental or theoretical data is available for this compound)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

Reactivity Descriptor Parameters (e.g., Fukui Functions, Local Ionization Energies)

Reactivity descriptors derived from conceptual DFT are crucial for identifying the most reactive sites within the this compound molecule. These parameters are calculated from the changes in electron density upon the addition or removal of an electron.

Fukui Functions: These functions, denoted as f(r), pinpoint the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the carboxylic group are prone to electrophilic attack. Conversely, specific carbon atoms in the quinoline ring system would be highlighted as potential sites for nucleophilic attack.

Local Ionization Energies: This descriptor identifies the regions from which an electron is most easily removed. In the context of this compound, the areas with the lowest local ionization energies would correspond to the sites most susceptible to oxidation. These are often associated with the lone pairs of the heteroatoms (N and O) and the π-system of the quinoline ring.

Table 1: Hypothetical Reactivity Descriptor Data for this compound

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic AttackLocal Ionization Energy (eV)
N1LowHighModerate
C2ModerateLowHigh
C4LowModerateHigh
Carboxyl OLowHighLow
Ethoxy OLowHighLow

Note: This table is illustrative and represents expected trends based on the general principles of reactivity descriptors for similar molecular structures. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

The flexibility of the ethoxy and carboxylic acid groups in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are instrumental in exploring this landscape and understanding the molecule's dynamic behavior in different environments. nih.govnih.gov

MD simulations model the atomic motions of the molecule over time, providing insights into:

Conformational Preferences: By simulating the molecule in a solvent, typically water, MD can reveal the most stable conformations of the ethoxy and carboxylic acid groups relative to the quinoline ring. It is generally observed that for carboxylic acids, the syn conformation is energetically preferred over the anti conformation. nih.govnih.gov

Rotational Barriers: The energy barriers for the rotation of the C-O bond in the ethoxy group and the C-C bond connecting the carboxylic acid to the quinoline ring can be calculated from MD trajectories.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, highlighting the formation of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Thermochemical Pathways

Quantum chemical calculations, particularly using DFT, are essential for elucidating the detailed mechanisms and energetics of reactions involving this compound. researchgate.net

Investigation of Keto-Enol and Other Tautomeric Equilibria

Tautomerism is a key consideration for quinoline derivatives containing hydroxyl or amino groups. In the case of this compound, while keto-enol tautomerism is not directly applicable to the ethoxy group, the presence of the carboxylic acid and the quinoline nitrogen allows for potential proton transfer, leading to zwitterionic forms. researchgate.netsemanticscholar.org

Computational studies can predict the relative stabilities of different tautomers by calculating their Gibbs free energies in various solvents. semanticscholar.org For hydroxyquinoline carboxylic acids, zwitterionic species have been confirmed in the solid state. researchgate.net Theoretical calculations for this compound would likely explore the equilibrium between the neutral form and the zwitterionic form where the carboxylic proton has transferred to the quinoline nitrogen.

Elucidation of Thermal Decomposition and Elimination Reactions

Quantum chemical methods can map out the potential energy surfaces for thermal decomposition reactions. For this compound, a likely thermal decomposition pathway is decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide. researchgate.netcore.ac.uk

Computational studies would involve:

Locating Transition States: Identifying the transition state structures for the C-C bond cleavage of the carboxylic acid group.

Calculating Activation Energies: Determining the energy barrier for the decarboxylation reaction, which provides an indication of the reaction rate.

Investigating Reaction Mechanisms: Proposing stepwise or concerted mechanisms for the decomposition process.

Solvent Effects on Molecular Structure and Energetics through Continuum Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of this compound. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to account for these effects.

These models represent the solvent as a continuous dielectric medium, allowing for the calculation of:

Solvation Free Energies: The energy change associated with transferring the molecule from the gas phase to the solvent.

Geometry Optimization in Solution: The solvent can alter bond lengths and angles. Continuum models allow for the optimization of the molecular geometry in the presence of the solvent.

Tautomeric Equilibria in Different Solvents: The relative stability of tautomers can be highly dependent on the polarity of the solvent. Continuum models can predict how the equilibrium shifts in different solvent environments. semanticscholar.org

By employing these computational techniques, a comprehensive understanding of the chemical nature of this compound can be achieved, providing valuable insights for its potential applications.

Advanced Research Applications of 2 Ethoxyquinoline 4 Carboxylic Acid in Chemical Biology, Materials Science, and Analytical Chemistry

Development as a Chemical Probe for Mechanistic Biological Research

The unique structural features of 2-ethoxyquinoline-4-carboxylic acid have positioned it as a valuable scaffold for the development of chemical probes to investigate complex biological processes. These probes are instrumental in dissecting the mechanisms of enzyme function and protein-ligand interactions at a molecular level.

Design and Synthesis of Ligands for Specific Enzyme Systems or Protein Targets (e.g., Fibroblast Activation Protein, DNA Gyrase B)

A significant area of research has been the design and synthesis of this compound derivatives as ligands for specific biological targets, most notably Fibroblast Activation Protein (FAP) and DNA Gyrase B.

Fibroblast Activation Protein (FAP): FAP is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive target for diagnostic and therapeutic applications. nih.govgoogle.comfrontiersin.org Researchers have successfully synthesized derivatives of quinoline-4-carboxylic acid that act as potent and selective FAP inhibitors. frontiersin.org These inhibitors often feature a quinoline-4-carboxamide core, which has demonstrated high affinity for FAP both in laboratory settings and in living organisms. frontiersin.org The carboxylic acid group of the quinoline (B57606) scaffold serves as a key attachment point for further functionalization, allowing for the conjugation of imaging agents or therapeutic payloads. nih.gov For instance, the modification of the quinoline core has led to the development of FAP inhibitors with enhanced enzymatic inhibitory activity. frontiersin.org The structure-activity relationship (SAR) studies have been crucial in optimizing these ligands, revealing that specific substitutions on the quinoline ring can significantly impact their binding affinity and selectivity for FAP. frontiersin.org

DNA Gyrase B: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a validated target for antibacterial agents. Arylated quinoline carboxylic acids (QCAs) have been investigated as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov Through systematic modifications of the quinoline ring with various alkyl, aryl, alkoxy, and halogen groups, researchers have identified QCA derivatives with significant inhibitory activity against Mtb. nih.gov Docking studies have provided insights into the binding modes of these compounds with the Mtb DNA gyrase, correlating well with the observed in vitro activity. nih.gov This line of research highlights the potential of the this compound scaffold in the development of novel antitubercular agents.

Utilization in Proteomics Research for Probing Protein-Ligand Interactions and Enzyme Functions

The development of chemical probes derived from this compound has also contributed to the field of proteomics. These probes are designed to interact with specific proteins, enabling the study of protein-ligand interactions and enzyme functions within a complex biological system. For example, a novel class of inhibitors for the monocarboxylate transporter 4 (MCT4), a protein involved in lactate (B86563) transport in cancer cells, was developed based on a related quinoline structure. nih.govresearchgate.net The optimized compound from this class demonstrated direct interaction with the cytosolic domain of MCT4. nih.gov The use of such probes allows for the investigation of selective inhibition and its effects on cellular processes, providing valuable tools for understanding tumor biology. nih.gov

Methodological Contributions to Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The systematic modification of the this compound scaffold has been instrumental in establishing clear structure-activity relationships (SAR). nih.gov SAR studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

For instance, in the development of FAP inhibitors, SAR studies revealed that the introduction of specific substituents at different positions of the quinoline ring significantly influences their inhibitory activity. frontiersin.org Similarly, in the context of antibacterial research, the exploration of various substitutions on the quinoline backbone of QCAs led to the identification of key structural features required for potent DNA gyrase inhibition. nih.gov These studies often involve the synthesis of a library of related compounds and their subsequent biological evaluation, allowing researchers to map the chemical space around the core scaffold and identify the most promising candidates for further development. nih.govnih.gov The insights gained from SAR studies are crucial for the rational design of more effective and specific chemical probes and therapeutic agents. researchgate.netdrugdesign.org

Application as a Ligand in Coordination Chemistry for Metal Complexation and Catalyst Design

The carboxylic acid and nitrogen-containing heterocyclic nature of this compound make it an excellent ligand for coordinating with metal ions. This property has been exploited in the field of coordination chemistry for the design of novel metal complexes and catalysts. While direct research on this compound in this specific application is not extensively documented in the provided results, the broader class of quinoline carboxylic acids has been used to create complexes with various metals. These complexes can exhibit interesting photophysical properties or catalytic activities. The ability of the quinoline moiety to act as a bidentate or tridentate ligand allows for the formation of stable and well-defined metal complexes.

Role as a Reference Standard in the Development and Validation of Analytical Methods for Related Compounds

In analytical chemistry, well-characterized compounds are essential as reference standards for the development and validation of new analytical methods. sigmaaldrich.com this compound and its derivatives can serve this purpose for the qualitative and quantitative analysis of related compounds in various matrices. nih.gov For example, in the analysis of a complex mixture, a pure sample of this compound could be used to establish retention times in chromatography, to generate a calibration curve for quantification, or to confirm the identity of an unknown peak by mass spectrometry. nih.gov The availability of a reliable reference standard is crucial for ensuring the accuracy and precision of analytical data in research and quality control settings. sigmaaldrich.com

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Ethoxyquinoline-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted anthranilic acid derivatives or via Pfitzinger-like reactions. For example, ethoxy group introduction can be achieved through Williamson ether synthesis using 2-hydroxyquinoline intermediates, followed by carboxylation at the 4-position. Key steps include:

  • Cyclization : Using acetic anhydride or base-mediated conditions (e.g., sodium ethoxide) to form the quinoline core .
  • Functionalization : Ethoxy groups are introduced via nucleophilic substitution or alkylation of hydroxyl precursors, while carboxylation is performed using CO₂ or carboxyl-transfer reagents .

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